REACTION_CXSMILES
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[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH2:9][C:10]#[N:11])[CH:6]=[CH:7][CH:8]=1.CO[CH:16](OC)[N:17]([CH3:19])[CH3:18].CN(C)CCN(C)C>>[CH3:18][N:17]([CH3:19])[CH:16]=[C:9]([C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:1])([F:12])[F:13])[CH:4]=1)[C:10]#[N:11]
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Name
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|
Quantity
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4.55 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=CC1)CC#N)(F)F
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Name
|
|
Quantity
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13.1 mL
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
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Quantity
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0.737 mL
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Type
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reactant
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Smiles
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CN(CCN(C)C)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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were heated
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Type
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TEMPERATURE
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Details
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to reflux for 5 h
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Duration
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5 h
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Type
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CUSTOM
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Details
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the mixture was partitioned between saturated aqueous NH4Cl and EtOAc
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Type
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EXTRACTION
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Details
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extracted three times with EtOAc
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Type
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WASH
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Details
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The combined organics were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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After absorbing on celite
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Type
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CUSTOM
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Details
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the compound was purified by Isco (40 g silica, 10% to 70% EtOAc/hexanes)
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Name
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|
Type
|
product
|
Smiles
|
CN(C=C(C#N)C1=CC(=CC=C1)C(F)(F)F)C
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.93 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |